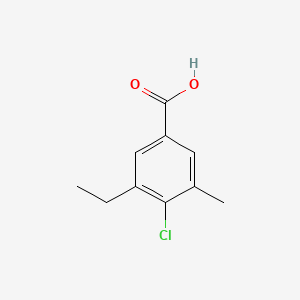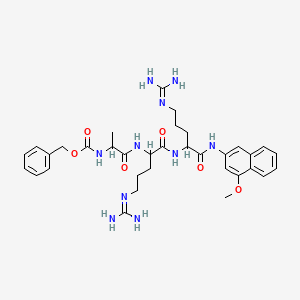![molecular formula C15H12F3NO2 B14773364 Methyl 4-amino-2'-(trifluoromethyl)-[1,1'-biphenyl]-3-carboxylate](/img/structure/B14773364.png)
Methyl 4-amino-2'-(trifluoromethyl)-[1,1'-biphenyl]-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 4-amino-2’-(trifluoromethyl)-[1,1’-biphenyl]-3-carboxylate: is an organic compound that features a biphenyl core with functional groups including an amino group, a trifluoromethyl group, and a carboxylate ester
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-amino-2’-(trifluoromethyl)-[1,1’-biphenyl]-3-carboxylate typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups, making it suitable for synthesizing complex molecules.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the choice of reagents and solvents can be optimized to minimize waste and reduce environmental impact.
化学反应分析
Types of Reactions: Methyl 4-amino-2’-(trifluoromethyl)-[1,1’-biphenyl]-3-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The carboxylate ester can be reduced to an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitro derivatives, while reduction of the carboxylate ester can produce alcohols.
科学研究应用
Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.
Biology: In biological research, derivatives of this compound can be used as probes to study enzyme activity or as ligands for receptor binding studies.
Medicine: In medicine, this compound and its derivatives may have potential as pharmaceutical agents due to their ability to interact with biological targets. The trifluoromethyl group, in particular, is known to enhance the metabolic stability and bioavailability of drugs .
Industry: In the industrial sector, this compound can be used in the development of new materials with specific properties, such as high thermal stability or unique electronic characteristics.
作用机制
The mechanism by which Methyl 4-amino-2’-(trifluoromethyl)-[1,1’-biphenyl]-3-carboxylate exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity for its molecular targets .
相似化合物的比较
Trifluoromethylated Aromatics: Compounds such as trifluoromethylbenzene and trifluoromethylphenol share the trifluoromethyl group but differ in their overall structure and reactivity.
Biphenyl Derivatives: Compounds like 4,4’-dinitrobiphenyl and 4,4’-diaminobiphenyl have similar biphenyl cores but different functional groups.
Uniqueness: Methyl 4-amino-2’-(trifluoromethyl)-[1,1’-biphenyl]-3-carboxylate is unique due to the combination of its functional groups, which confer distinct chemical and physical properties. The presence of the trifluoromethyl group, in particular, enhances its stability and reactivity, making it valuable for various applications .
属性
分子式 |
C15H12F3NO2 |
|---|---|
分子量 |
295.26 g/mol |
IUPAC 名称 |
methyl 2-amino-5-[2-(trifluoromethyl)phenyl]benzoate |
InChI |
InChI=1S/C15H12F3NO2/c1-21-14(20)11-8-9(6-7-13(11)19)10-4-2-3-5-12(10)15(16,17)18/h2-8H,19H2,1H3 |
InChI 键 |
BLJNZQFBAINEJG-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C1=C(C=CC(=C1)C2=CC=CC=C2C(F)(F)F)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


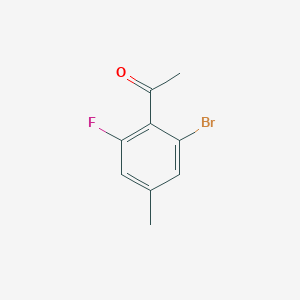
![N-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]pyridine-2-carboxamide](/img/structure/B14773295.png)
![tert-butyl N-[1-(N-benzyloxycarbonylcarbamimidoyl)-2-oxo-3-piperidyl]carbamate](/img/structure/B14773296.png)
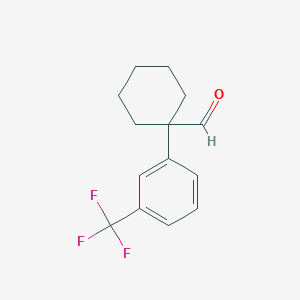
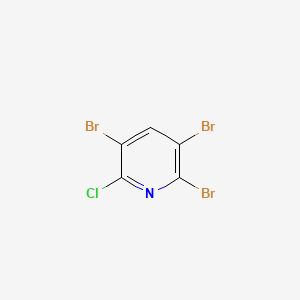
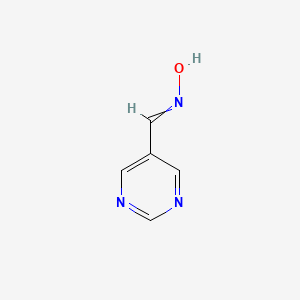
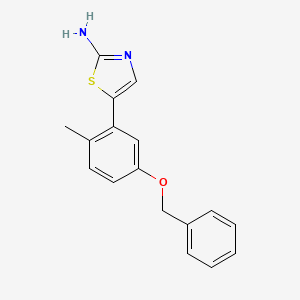
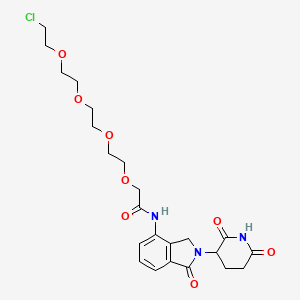
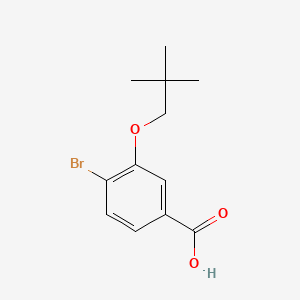

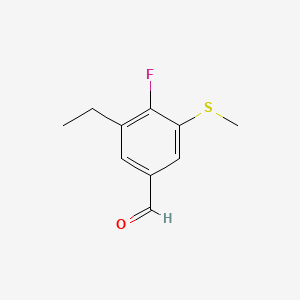
![Ethyl 6-amino-4'-cyano-[1,1'-biphenyl]-3-carboxylate](/img/structure/B14773354.png)
